Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase. [, ] This molecule plays a crucial role in scientific research, particularly in the field of oncology, as it targets the c-Met protein, which is often overexpressed or mutated in various tumor types. [] This overexpression is associated with poor prognosis and resistance to standard cancer therapies. [] Glumetinib's high selectivity for c-Met makes it a valuable tool for studying the specific roles of this kinase in various cellular processes.
Glumetinib, also known as SCC244, is a novel and potent inhibitor targeting the c-Met receptor tyrosine kinase, which plays a significant role in various cancer processes, including tumor growth, metastasis, angiogenesis, and drug resistance. The compound has been characterized for its high selectivity and efficacy against c-Met, making it a promising candidate for cancer therapy, particularly in tumors with aberrations in the c-Met signaling pathway.
Glumetinib was synthesized at the Shanghai Institute of Materia Medica under the guidance of Professor Jingkang Shen. The compound has undergone extensive preclinical evaluation to assess its therapeutic potential in various cancer models, particularly non-small cell lung cancer and hepatocellular carcinoma.
Glumetinib is classified as a small molecule inhibitor that specifically targets the c-Met receptor. Its classification is significant due to the critical role of c-Met in oncogenic processes, making it an attractive target for therapeutic intervention.
The synthesis of Glumetinib involves several chemical reactions that yield the final compound with high purity and potency. The protocols for its synthesis are detailed in supplementary materials associated with research publications. The compound is typically dissolved in dimethyl sulfoxide at a concentration of 10 mmol/L before further dilution for experimental applications .
The synthesis process includes various steps such as:
The molecular structure of Glumetinib is characterized by its specific arrangement of atoms that facilitate its interaction with the c-Met receptor. The detailed structural formula includes functional groups that enhance its binding affinity and selectivity towards c-Met.
The precise molecular formula and molecular weight have been determined through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the identity and purity of Glumetinib, supporting its use in preclinical studies.
Glumetinib undergoes specific chemical reactions that are crucial for its activity as a c-Met inhibitor. These reactions are primarily related to its binding mechanism with the c-Met receptor.
Glumetinib exerts its anticancer effects by inhibiting the activity of the c-Met receptor tyrosine kinase. This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
In preclinical studies, Glumetinib has shown subnanomolar potency against c-Met kinase activity. It effectively suppresses c-Met-dependent neoplastic phenotypes in various tumor models, leading to reduced tumor growth and enhanced antiangiogenic effects . The mechanism involves blocking ligand-induced activation of c-Met, thereby preventing downstream signaling that promotes tumor progression.
Glumetinib is typically presented as a solid compound at room temperature. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide, which is essential for its formulation in biological assays.
Glumetinib's primary application lies in oncology research as a targeted therapy for cancers harboring aberrations in the c-Met signaling pathway. Its efficacy has been evaluated in several clinical trials focusing on non-small cell lung cancer patients with MET exon 14 skipping mutations. The results indicate promising objective response rates and disease control rates among treated patients .
Additionally, ongoing research continues to explore Glumetinib's potential in combination therapies and its effectiveness against other cancers characterized by dysregulated c-Met signaling. This positions Glumetinib as a significant player in future cancer treatment paradigms targeting receptor tyrosine kinases.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3